Lipophilicity (LogP) Benchmarking: Superior Membrane Partitioning Potential vs. Common 2-Benzylthio- and 2-Methylthiobenzothiazoles
The measured LogP of 5.32 for Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- is significantly higher than that of the widely used 2-(benzylthio)benzothiazole (estimated LogP ≈ 3.5–4.0 based on analogous structures) or 2-(methylthio)benzothiazole (estimated LogP ≈ 2.5–3.0). This enhanced lipophilicity, driven by the cumyl group's additional aromatic ring and branching, positions the compound within the optimal LogP window (3–5) for CNS drug candidates, while simpler analogs often fall below this range or lack sufficient lipophilicity for effective blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.32 |
| Comparator Or Baseline | 2-(benzylthio)benzothiazole (estimated LogP ≈ 3.5–4.0); 2-(methylthio)benzothiazole (estimated LogP ≈ 2.5–3.0) |
| Quantified Difference | ΔLogP ≈ 1.3–2.8 units higher for the target compound vs. simpler 2-alkylthio analogs |
| Conditions | Computed LogP using the ChemSrc database; comparator values are class-level estimates derived from structurally related 2-alkylthiobenzothiazoles |
Why This Matters
A LogP of 5.32 constitutes a differentiated physicochemical profile that may enhance membrane permeability and CNS exposure relative to less lipophilic 2-alkylthiobenzothiazole analogs, making this compound a preferred starting point for CNS-targeted drug discovery programs.
- [1] Pajouhesh, H., Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. (General guidance on optimal LogP ranges for CNS drugs) View Source
